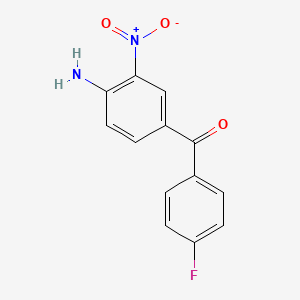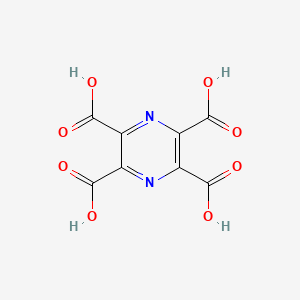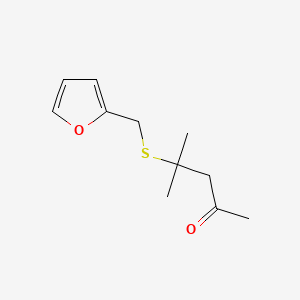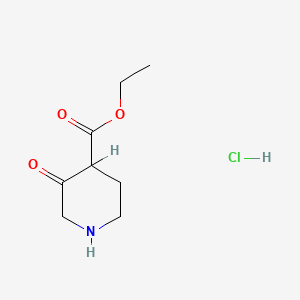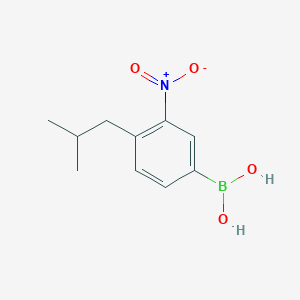
(3-Nitro-4-isobutylphenyl)boronic acid
Übersicht
Beschreibung
“(3-Nitro-4-isobutylphenyl)boronic acid” is a chemical compound with the molecular formula C10H14BNO4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of boronic acids, including “(3-Nitro-4-isobutylphenyl)boronic acid”, is often achieved through transition metal-catalyzed reactions such as Suzuki–Miyaura coupling . This process involves the coupling of organoboron compounds with organic halides or pseudohalides .
Molecular Structure Analysis
The molecular structure of “(3-Nitro-4-isobutylphenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a nitro group and an isobutyl group . The boronic acid group can form five-membered boronate esters with diols, which is a key property utilized in many chemical reactions .
Chemical Reactions Analysis
Boronic acids, including “(3-Nitro-4-isobutylphenyl)boronic acid”, are known to participate in various chemical reactions. One of the most common reactions is the Suzuki–Miyaura cross-coupling, which is a type of carbon–carbon bond-forming reaction . Another notable reaction is the reductive C–N coupling of nitro compounds with boronic acids .
Wissenschaftliche Forschungsanwendungen
Material Science and Nanotechnology
Phenylboronic acids have been demonstrated to significantly influence the optical properties of polyethylene glycol-wrapped single-walled carbon nanotubes. The study by Mu et al. (2012) showed that different substitutions on the phenyl ring of boronic acids, including nitro groups, alter the quantum yield of photoluminescence, suggesting their potential in developing sensitive saccharide sensors and in material science applications where optical modulation is critical (Mu et al., 2012).
Catalysis and Organic Synthesis
Boronic acids serve as versatile catalysts in organic synthesis. Hashimoto et al. (2015) discovered a boronic acid catalysis that enables highly enantioselective aza-Michael additions, highlighting the potential of boronic acids in asymmetric synthesis and their role in producing compounds with significant stereochemical complexity (Hashimoto et al., 2015). Similarly, Zheng et al. (2010) employed boronic acid catalysis for selective [3+2] dipolar cycloadditions to unsaturated carboxylic acids, demonstrating their utility in generating small heterocyclic products crucial for pharmaceuticals (Zheng et al., 2010).
Sensing and Detection
Boronic acids are fundamental in developing chemosensors for detecting biologically relevant molecules. Huang et al. (2012) reviewed the progress of boronic acid sensors for various analytes, including carbohydrates and bioactive substances. Their ability to form stable complexes with diols underpins their use in designing fluorescence-based sensors for glucose monitoring, potentially benefiting diabetes management (Huang et al., 2012).
Biomedical Applications
Boronic acid polymers have shown promise in biomedical applications, including drug delivery and tissue engineering. Cambre and Sumerlin (2011) discussed how boronic acid-containing polymers offer unique properties for dynamic and responsive biomaterials. Their ability to interact with saccharides and polyols makes them suitable for creating smart drug delivery systems and sensors that respond to biological stimuli (Cambre & Sumerlin, 2011).
Safety And Hazards
Zukünftige Richtungen
The future directions in the field of boronic acid research include the development of new synthetic approaches for the preparation of boronic acids and their derivatives . There is also ongoing research into the use of boronic acids in various chemical reactions, including reductive C–N coupling of nitro compounds .
Eigenschaften
IUPAC Name |
[4-(2-methylpropyl)-3-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-7(2)5-8-3-4-9(11(13)14)6-10(8)12(15)16/h3-4,6-7,13-14H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGWPVQZLGUZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC(C)C)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397613 | |
| Record name | [4-(2-Methylpropyl)-3-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitro-4-isobutylphenyl)boronic acid | |
CAS RN |
850568-57-9 | |
| Record name | [4-(2-Methylpropyl)-3-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



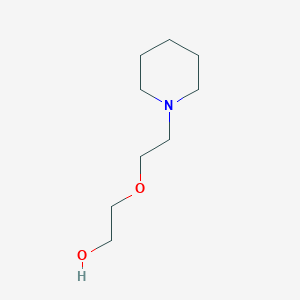
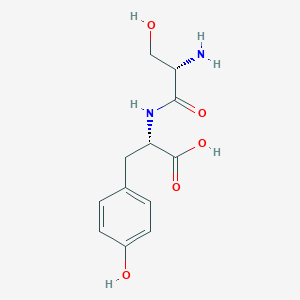
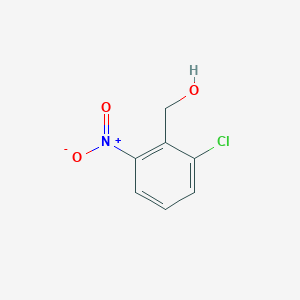
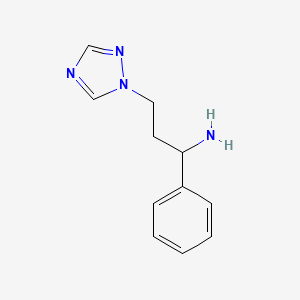
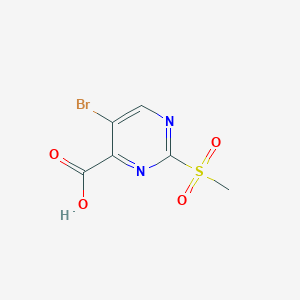
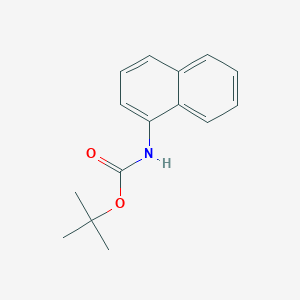
![Spiro[4.5]decane-7,9-dione](/img/structure/B1587658.png)
![Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-](/img/structure/B1587659.png)
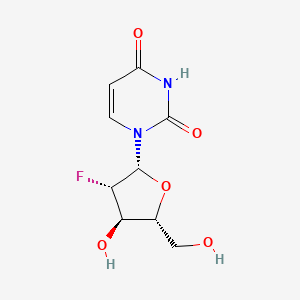
![5-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1587661.png)
